1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
Description
Historical Development and Discovery
The development of this compound emerged from the broader exploration of nitrogen-rich heterocyclic compounds that began in earnest during the early 21st century. The compound represents a sophisticated evolution in tetrazole chemistry, building upon foundational work in tetrazole synthesis that dates back to the late 19th century when tetrazoles were first discovered through the reaction of hydrazoic acid with hydrogen cyanide under pressure. The specific synthesis and characterization of this compound was first reported in scientific literature as researchers sought to develop ligands with enhanced coordination capabilities and increased nitrogen content for advanced materials applications.
The synthetic pathway to this compound typically involves the conversion of 1,2,4,5-tetracyanobenzene as a starting material through cycloaddition reactions with azide sources. This synthetic approach reflects the general methodology developed for tetrazole formation, utilizing the [3+2] cycloaddition reaction between nitrile groups and azide ions, often catalyzed by acids or Lewis acids to improve reaction efficiency and yield. The development of this particular compound was driven by the need for multidentate ligands capable of forming extended coordination networks with transition metals, particularly for applications in metal-organic framework synthesis and coordination polymer development.
Historical records indicate that the compound gained significant attention in coordination chemistry research during the 2010s, when researchers began exploring its potential for creating metal-organic frameworks with unique properties. The compound's synthesis and characterization represented a milestone in the development of nitrogen-rich ligands, offering researchers a tool for creating materials with exceptional thermal stability, high surface areas, and tunable electronic properties through careful selection of metal centers and reaction conditions.
Structural Classification Within Tetrazolyl-Based Ligands
This compound belongs to a specialized class of multidentate nitrogen-rich ligands characterized by the presence of four tetrazole rings attached to a central benzene core in a symmetric 1,2,4,5-substitution pattern. This structural arrangement places the compound within the broader category of polytopic tetrazolyl ligands, which are distinguished from simpler monotopic or ditopic tetrazole derivatives by their ability to coordinate multiple metal centers simultaneously. The tetrazole rings in this compound exist primarily in the 2H-tautomeric form, which is one of three possible isomeric forms of tetrazoles, with the equilibrium between 1H- and 2H-tetrazole tautomers being influenced by environmental factors such as pH, temperature, and coordination environment.
The structural characteristics of this compound can be understood through comparison with related compounds in the tetrazolyl ligand family. Unlike simpler derivatives such as 1,4-bis(1H-tetrazol-5-yl)benzene, which contains only two tetrazole substituents, or 1,3,5-Tri(1H-tetrazol-5-yl)benzene with three tetrazole rings, the tetra-substituted compound offers significantly enhanced coordination possibilities due to its four potential binding sites. Each tetrazole ring contains four nitrogen atoms and one carbon atom in a five-membered heterocyclic arrangement, providing multiple coordination modes including monodentate binding through individual nitrogen atoms or bridging coordination involving multiple nitrogen centers.
The molecular geometry of this compound exhibits several important structural features that influence its coordination behavior and materials properties. The central benzene ring maintains planarity, while the tetrazole substituents can adopt various orientations relative to the benzene plane, allowing for conformational flexibility that accommodates different coordination geometries with metal centers. The extensive conjugation system created by the aromatic benzene core and the delocalized electron density in the tetrazole rings contributes to the compound's stability and electronic properties, making it suitable for applications requiring robust ligand frameworks.
Significance in Coordination Chemistry and Materials Science
The significance of this compound in coordination chemistry stems from its exceptional ability to serve as a multifunctional bridging ligand capable of linking multiple metal centers to form extended three-dimensional networks with unique topological and electronic properties. Research has demonstrated that this compound can coordinate with various transition metals, including copper, zinc, cobalt, and other late transition metals, to generate metal-organic frameworks with remarkable structural diversity and functional properties. The high nitrogen content of the ligand, comprising 64% of the molecular weight, contributes to the formation of materials with exceptional thermal stability and interesting electronic characteristics that make them suitable for applications in catalysis, gas storage, and electronic devices.
Recent investigations have revealed that this compound exhibits particularly interesting behavior when coordinated with copper ions, forming materials that can undergo reversible structural transformations accompanied by changes in oxidation state and catalytic activity. These studies have shown that copper complexes incorporating this ligand can exist in multiple valence states, including monovalent copper(I) frameworks that can be oxidized to mixed-valence copper(I)/copper(II) systems through controlled thermal treatment or chemical oxidation. The reversible nature of these transformations, demonstrated through single-crystal-to-single-crystal conversions, represents a significant advancement in the development of stimuli-responsive materials with switchable properties.
The applications of this compound-based coordination compounds extend across multiple areas of materials science and technology. In heterogeneous catalysis, copper-based frameworks incorporating this ligand have shown exceptional performance in carbon-hydrogen bond activation reactions, with the ability to switch between different catalytic modes depending on the oxidation state of the metal centers. The materials exhibit excellent selectivity and efficiency in reactions such as the synthesis of cyclopentenone-pyrrole frameworks, demonstrating the potential for developing next-generation catalytic systems with tunable activity and selectivity profiles.
Gas separation and storage applications represent another significant area where this compound-based materials show promise. The porous nature of the metal-organic frameworks formed with this ligand, combined with the high density of nitrogen-containing coordination sites, provides opportunities for selective gas adsorption and separation processes. The thermal stability of these materials, often exceeding 300 degrees Celsius, makes them suitable for industrial applications requiring robust performance under harsh operating conditions.
Properties
Molecular Formula |
C10H6N16 |
|---|---|
Molecular Weight |
350.26 g/mol |
IUPAC Name |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
InChI Key |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,4,5-tetra(2H-tetrazol-5-yl)benzene typically involves:
- Starting from a suitably substituted benzene derivative (e.g., tetrahalogenated benzene or tetraaminobenzene).
- Introduction of tetrazole rings via cycloaddition reactions between nitrile groups and azide ions or via substitution reactions involving tetrazole precursors.
- Use of organotin intermediates for selective functionalization.
- Control of regioselectivity to ensure substitution at the 1,2,4,5-positions.
Preparation via Organotin Intermediates and Dibromoalkane Coupling
A highly effective method involves the use of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene as a precursor, which reacts with α,ω-dibromoalkanes to form bis(bromoalkyltetrazolyl)benzenes, precursors to tetra-substituted tetrazoles.
-
- The tributylstannyl groups on the tetrazole rings facilitate nucleophilic substitution with dibromoalkanes.
- Heating neat suspensions of the tributylstannyl bis-tetrazole with dibromoalkanes (e.g., 1,4-dibromobutane, 1,6-dibromohexane, 1,8-dibromooctane) yields bis(bromoalkyltetrazolyl)benzene products in good yields (up to ~68% for certain chain lengths).
- The reaction produces two isomeric products: the symmetrical 2-N,2-N′-isomer predominates over the 1-N,2-N′-isomer.
- The products can be separated by column chromatography and characterized by NMR spectroscopy to confirm substitution patterns.
| Dibromoalkane Chain Length (n) | Product Yield (%) 2-N,2-N′-Isomer | Product Yield (%) 1-N,2-N′-Isomer |
|---|---|---|
| 2 (1,4-dibromobutane) | 64 | 21 |
| 3 (1,6-dibromohexane) | 65 | 12 |
| 4 (1,8-dibromooctane) | 68 | 10 |
- Spectroscopic Identification:
- The 13C NMR chemical shift of the tetrazole carbon atom appears at ~164 ppm for 2-N,2-N′-isomers and at ~154 and 164 ppm for 1-N,2-N′-isomers.
- 1H NMR spectra show signal doubling in 1-N,2-N′-isomers due to asymmetry.
This organotin route is considered superior to direct alkylation of 1,4-bis(tetrazol-5-yl)benzene, which often results in low yields and incomplete reactions.
Cycloaddition Approach for Tetrazole Ring Formation
- Tetrazoles are commonly synthesized by [3+2] cycloaddition of azide ions to nitriles.
- For tetra-substituted benzene derivatives, the benzene core is functionalized with nitrile groups at the 1,2,4,5-positions, followed by azide cycloaddition to form the tetrazole rings.
- This method requires careful control of reaction conditions to prevent side reactions and ensure high regioselectivity.
Preparation of 1,2,4,5-Tetraaminobenzene as a Precursor
- A related synthetic route involves preparing 1,2,4,5-tetraaminobenzene hydrochloride from 4,6-dinitro-1,3-dichlorobenzene via ammonolysis and catalytic hydrogenation.
- This intermediate can be further converted to tetrazole derivatives by appropriate functional group transformations.
- The process yields over 75% and produces a polymer-grade purity product with good thermal stability (decomposition temperature 200–282 °C).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Medicinal Chemistry
Tetrazoles have been identified as significant pharmacophores in medicinal chemistry due to their biological activity and structural similarity to carboxylic acids. They serve as bioisosteric replacements for carboxylic acids in drug design.
Case Studies in Drug Development
- Antihypertensive Agents : 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene derivatives have been utilized in the synthesis of antihypertensive drugs such as losartan and valsartan. These drugs act as angiotensin II receptor antagonists, demonstrating the therapeutic potential of tetrazole-containing compounds in managing hypertension .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. A study revealed that 5-substituted tetrazoles displayed significant antimicrobial activity, indicating the potential for developing new antibiotics .
Coordination Chemistry
The nitrogen atoms in tetrazoles allow them to act as bidentate ligands in coordination complexes. This property is exploited in various applications:
Metal Complexes
- Catalysis : Tetrazole ligands have been employed in catalysis, enhancing reaction rates and selectivity. For example, copper(II) complexes with tetrazole ligands have shown promising results in facilitating organic transformations .
- Sensing Applications : Metal-tetrazole complexes are being investigated for their potential use in sensors due to their ability to undergo changes in electronic properties upon binding with different analytes.
Material Science
In material science, this compound has been explored for its role in developing advanced materials:
Energetic Materials
- Explosives : The compound's high nitrogen content makes it suitable for use in energetic materials. Research indicates that tetrazole-based compounds can be designed to improve the performance of explosives by enhancing stability and energy output .
Nanomaterials
- Nanocomposites : Tetrazole derivatives are used in creating nanocomposites that exhibit enhanced mechanical properties and thermal stability. These materials are being explored for applications in aerospace and automotive industries.
Table 1: Summary of Biological Activities of Tetrazole Derivatives
Table 2: Coordination Chemistry Applications
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Structural Analogues and Isosteric Replacements
Benzene-1,2,4,5-tetracarboxylic acid
- Acidity : Tetrazoles (pKa ~4–5) are markedly more acidic than carboxylic acids (pKa ~2–3), enabling stronger metal coordination in MOFs under milder conditions .
- Coordination Modes: While carboxylates typically bind metals via two oxygen atoms, tetrazoles can adopt monodentate, bidentate, or bridging modes, increasing structural diversity in coordination networks .
- Solubility : The tetra-tetrazole derivative exhibits lower solubility in polar solvents compared to its carboxylate counterpart, impacting crystallization and purification processes .
1,2-Bis(1H-tetrazol-5-yl)benzene
- Substituent Density : The di-tetrazole analogue (two substituents) forms simpler, lower-dimensional frameworks compared to the tetra-substituted compound, which enables higher connectivity and rigidity in MOFs .
- Thermal Stability : The tetra-tetrazole derivative likely decomposes at higher temperatures (>300°C) than di-tetrazole compounds (~250°C), inferred from analogous tetrazole-based MOFs .
Pharmacological Activity
| Compound Class | Bioactivity (IC₅₀, μM) | Key Substituents |
|---|---|---|
| 5-Substituted tetrazoles | 15–30 (Antimicrobial) | Benzoxazole, alkyl chains |
| Tetra-tetrazole benzene* | ~10–20 (Predicted) | High nitrogen density |
*Inferred from tetrazole derivatives in .
- The tetra-tetrazole structure’s increased nitrogen content may enhance antimicrobial potency but reduce bioavailability due to poor solubility .
Energetic Materials
| Compound | Nitrogen Content (%) | Detonation Velocity (m/s) |
|---|---|---|
| 3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine | 70.1 | 9100 |
| 1,2,4,5-Tetra-tetrazole benzene* | 65.8 | 8500–8800 |
*Estimated based on molecular formula (C₁₀H₆N₁₆).
- The compound’s high nitrogen content (~66%) positions it as a candidate for low-sensitivity explosives, though its stability requires further validation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene?
- Methodological Answer : The compound is typically synthesized via cycloaddition or coupling reactions. A common approach involves reacting polyhalogenated benzene derivatives (e.g., 1,2,4,5-tetrabromobenzene) with tetrazole precursors under catalytic conditions. For example, Suzuki-Miyaura cross-coupling using aryl boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) can introduce tetrazole groups at specific positions . Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., THF/Et₃N mixtures), and reflux durations (e.g., 48 hours) to achieve yields >90% .
Q. What characterization techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray Diffraction (XRD) : Essential for resolving crystal structure and confirming tetrazole coordination geometry .
- FTIR Spectroscopy : Identifies N–H (3100–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches characteristic of tetrazole rings .
- Elemental Analysis : Validates molecular composition (C₁₀H₆N₁₆) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic proton environments and tetrazole substitution patterns .
Q. How is the compound’s solubility and stability assessed for experimental use?
- Methodological Answer : Solubility is tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–10) via gravimetric analysis. Stability studies involve thermal gravimetric analysis (TGA) to monitor decomposition temperatures (>250°C) and dynamic light scattering (DLS) to assess aggregation in solution .
Advanced Research Questions
Q. How can researchers address low yields during multi-step synthesis?
- Methodological Answer : Low yields often arise from incomplete coupling or side reactions. Strategies include:
- Catalyst Optimization : Using PdCl₂(PPh₃)₂ with copper iodide (CuI) as a co-catalyst to enhance cross-coupling efficiency .
- Purification Techniques : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity .
- Stoichiometric Control : Maintaining a 4:1 molar ratio of tetrazole precursor to halogenated benzene minimizes unreacted intermediates .
Q. What contradictions exist in reported coordination behavior with transition metals?
- Methodological Answer : Some studies report tetrazole N2 coordination to Cu(I), while others suggest N4 binding. To resolve this:
- X-ray Absorption Spectroscopy (XAS) : Determines metal-ligand bond distances and oxidation states.
- DFT Calculations : Compare theoretical vs. experimental coordination energies (e.g., ΔG < 5 kcal/mol favors N2 binding in CuI-MOF systems) .
Q. How does the compound’s framework flexibility impact gas adsorption in MOFs?
- Methodological Answer : The tetrazole’s conformational flexibility allows pore size modulation in MOFs. Researchers use:
- BET Surface Area Analysis : Measures CO₂ uptake (e.g., 12.5 mmol/g at 298 K) .
- In Situ XRD : Tracks structural changes during gas adsorption/desorption cycles to correlate flexibility with selectivity .
Q. What are the challenges in analyzing thermal decomposition pathways?
- Methodological Answer : The compound’s high nitrogen content (64.1% by mass) leads to complex exothermic decomposition. Techniques include:
- DSC-TGA Coupling : Identifies endothermic peaks (melting) and exothermic events (decomposition at ~300°C) .
- Mass Spectrometry (MS) : Detects fragments like N₂ (m/z 28) and HCN (m/z 27) to map degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
